Product packaging for 2,6-Dioxaspiro[4.6]undec-8-ene(Cat. No.:)

2,6-Dioxaspiro[4.6]undec-8-ene

Cat. No.: B13245039
M. Wt: 154.21 g/mol
InChI Key: DPULRNLSQYIVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dioxaspiro[4.6]undec-8-ene is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . Its structure is characterized by a spirocyclic core, a distinctive architectural motif where two rings are joined at a single carbon atom . This compound has a predicted density of 1.054 g/cm³ and a boiling point of approximately 231.33°C at 760 mmHg . While the specific biological activity of this compound has not been fully elucidated, spirocyclic motifs are recognized as privileged structures in medicinal chemistry and drug discovery . They offer an optimal balance of conformational rigidity and flexibility, which can lead to improved binding selectivity and enhanced metabolic stability compared to flat aromatic scaffolds . Researchers value this spiro[4.6] framework as a versatile synthetic intermediate for developing novel chemical entities. Its structure serves as a key building block for exploring new chemical space in various research applications, including the synthesis of more complex spirocyclic compounds with potential biological activity. Safety Note: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. For more detailed specifications or to place an order, please contact our sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B13245039 2,6-Dioxaspiro[4.6]undec-8-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,6-dioxaspiro[4.6]undec-8-ene

InChI

InChI=1S/C9H14O2/c1-2-4-9(11-6-3-1)5-7-10-8-9/h1,3H,2,4-8H2

InChI Key

DPULRNLSQYIVNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC2)OCC=C1

Origin of Product

United States

Synthetic Methodologies for 2,6 Dioxaspiro 4.6 Undec 8 Ene and Its Analogues

Retrosynthetic Analysis of the 2,6-Dioxaspiro[4.6]undec-8-ene Framework

Retrosynthetic analysis provides a logical framework for dissecting complex target molecules into simpler, commercially available starting materials. For the this compound framework, a primary disconnection occurs at the two C-O bonds of the ketal functionality. This leads back to a dihydroxyketone precursor. This dihydroxyketone can be further simplified by disconnecting the carbon chain, suggesting a convergent approach where two key fragments are synthesized separately and then joined. thieme-connect.com

A common retrosynthetic strategy for spiroketals involves the disconnection to a dihydroxyketone. thieme-connect.com This precursor contains all the necessary atoms to form the spiroketal core through an acid-catalyzed cyclization. The dihydroxyketone itself can be derived from simpler fragments through various carbon-carbon bond-forming reactions. For instance, a convergent approach might involve the coupling of a chiral aldehyde representing one ring and a β-ketophosphonate for the other. thieme-connect.com This modular strategy allows for the independent synthesis and modification of each ring before their eventual union. thieme-connect.com

Convergent and Linear Synthesis Strategies for Spiroketal Formation

Intramolecular cyclization is a widely employed and powerful strategy for the formation of spiroketals. The most common approach involves the acid-catalyzed cyclization of a dihydroxyketone precursor. researchgate.net This reaction typically proceeds under thermodynamic control, leading to the most stable spiroketal diastereomer. nih.gov

Several methods have been developed to generate the key dihydroxyketone precursor. These include:

Oxidative cyclization of hydroxyspiroacetals: This method involves the formation of a tricyclic bis-spiroacetal ring system through the oxidative cyclization of a hydroxyspiroacetal. researchgate.net

Intramolecular trapping of endoperoxides: A cascade reaction sequence initiated by the [4+2]-cycloaddition between a furan (B31954) nucleus and singlet oxygen can be used to generate bis-spiroketals. uoc.gr This is followed by intramolecular trapping reactions to form both spiroketal rings in a single operation. uoc.gr

Hypervalent iodine-mediated spirocyclization: Phenolic derivatives can be treated with stoichiometric amounts of phenyliodine(III) bis(trifluoroacetate) (PIFA) to afford spirocyclic compounds. beilstein-journals.org

Transition metal catalysis has also emerged as a powerful tool for intramolecular spiroketalization, often proceeding under milder conditions than traditional acid-catalyzed methods. researchgate.net For example, silver(I)-NHC complexes can catalyze intramolecular 6-endo-dig cyclization to form benzo-fused spirocycles. researchgate.net

Intermolecular approaches to spiroketal synthesis involve the coupling of two separate molecular fragments. These methods offer a high degree of modularity, allowing for the synthesis of diverse spiroketal libraries by mixing and matching different coupling partners.

Key intermolecular strategies include:

Nickel-mediated reductive cross-coupling: This method allows for the coupling of unactivated alkyl bromides and aryl iodides at room temperature. nih.gov It has been successfully applied to the stereoselective synthesis of spiroketal skeletons. nih.govrsc.org

Silver-catalyzed modular access to 6,6-spiroketals: A cascade reaction combining an intermolecular Michael addition and a 6-endo-dig cyclization allows for the preparation of highly substituted 6,6-spiroketals. wiley.com

Palladium-catalyzed cross-coupling: In the total synthesis of macrolide antibiotics like rutamycin B and oligomycin (B223565) C, a key step involves the intermolecular palladium(0)-catalyzed cross-coupling reaction between terminal vinylstannanes of spiroketal fragments and a polypropionate fragment. nih.gov

Gold and Iridium sequential catalysis: An enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides has been developed using a gold and iridium sequential catalytic system to produce spiroketals. nih.gov

Stereoselective Construction of the this compound System

The biological activity of spiroketal-containing natural products is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the construction of the spiroketal core is of paramount importance.

The control of stereochemistry at the spirocyclic center can be achieved through several strategies, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch In spiroketal synthesis, chiral auxiliaries can be used to control the stereochemistry of the dihydroxyketone precursor, which then dictates the stereochemistry of the final spiroketal. For example, Evans' asymmetric alkylation of a chiral oxazolidinone has been used to set key stereogenic centers in the synthesis of spiroketals. researchgate.net

Asymmetric Catalysis: Asymmetric catalysis utilizes a chiral catalyst to control the stereoselectivity of a reaction. sioc-journal.cn This approach is highly efficient as a small amount of the chiral catalyst can generate a large amount of the desired enantiomerically enriched product. ethz.ch

Iridium-based catalysts have been successfully employed in asymmetric cascade allylation/spiroketalization reactions to produce spiroketals with high diastereo- and enantioselectivities. rsc.orgacs.org

VANOL-derived imidodiphosphoramide (VIP) catalysts have been developed for halonium-ion-induced asymmetric spiroketalization. digitellinc.com

Tethering has been shown to be an effective strategy for the stereoselective construction of bis-spiroketals, particularly when thermodynamic control is challenging. nih.gov

Catalyst SystemReaction TypeStereoselectivityReference
Ir/Brønsted acidAsymmetric cascade allylation/spiroketalizationup to 17:1 dr, >99% ee rsc.org
Chiral Ir(I) catalystAsymmetric cascade allylation/spiroketalizationup to >20:1 dr, >99% ee acs.org
VANOL-derived imidodiphosphoramide (VIP)Halonium-ion-induced spiroketalizationHigh enantioinduction digitellinc.com
Re2O7Isomerization and dehydrative cyclizationHigh stereocontrol nih.gov

The stereochemistry of the double bond within the this compound framework is a critical feature. Several classic and modern synthetic methods can be employed to control the E/Z isomerism of alkenes.

Wittig Reaction: The Wittig reaction, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a powerful tool for alkene synthesis. The stereochemical outcome can often be controlled by the choice of ylide and reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is another highly effective method for stereoselective alkene synthesis. It often provides excellent selectivity for the (E)-alkene.

Ring-Closing Metathesis (RCM): RCM has become a widely used method for the synthesis of cyclic alkenes. nih.gov While early RCM catalysts often provided poor control over alkene stereochemistry, newer catalyst systems, such as tungsten-based alkylidenes, can deliver high Z-selectivity. nih.gov

Catalytic Isomerization: Specialized catalysts have been developed to control the isomerization of terminal alkenes to internal alkenes with high regio- and stereoselectivity, often favoring the formation of (E)-2-alkenes. sdsu.edu

MethodDescriptionStereochemical OutcomeReference
Wittig ReactionReaction of a phosphonium ylide with a carbonyl compound.(E) or (Z) depending on ylide
Horner-Wadsworth-Emmons ReactionReaction of a phosphonate carbanion with a carbonyl compound.Predominantly (E)
Ring-Closing Metathesis (RCM)Catalytic cyclization of a diene.(Z)-selectivity with specific catalysts nih.gov
Catalytic IsomerizationIsomerization of terminal alkenes.Predominantly (E) sdsu.edu

Advanced Methodologies for Dioxaspiro[4.6]undec-8-ene Synthesis

The synthesis of complex molecular architectures such as the this compound scaffold demands sophisticated and efficient chemical strategies. Modern organic synthesis has provided several advanced methodologies that enable the construction of this spiroketal framework with high levels of control and convergency. These methods, including olefin metathesis, transition-metal-catalyzed cross-couplings, oxidative cyclizations, and multicomponent reactions, offer powerful alternatives to traditional linear syntheses.

Olefin Metathesis Strategies (e.g., Ring-Closing Metathesis)

Olefin metathesis has become a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and its ability to form carbon-carbon double bonds with high efficiency. researchgate.net Ring-Closing Metathesis (RCM) is particularly powerful for the construction of cyclic and macrocyclic systems, including the heterocyclic rings found in spiroketals. organic-chemistry.org The general approach involves a diene precursor that, in the presence of a metal catalyst (typically ruthenium-based), undergoes an intramolecular cyclization to form a cyclic alkene, releasing a small volatile olefin like ethene as a byproduct. organic-chemistry.org

The synthesis of spiroketal frameworks using RCM often begins with the assembly of a diene-containing precursor that has two appropriately positioned hydroxyl groups. This precursor can be synthesized through various means, including the coupling of two smaller fragments. scispace.comacs.org Once the diene is formed, exposure to a Grubbs-type catalyst initiates the RCM reaction to forge the unsaturated seven-membered ring of the this compound system. The subsequent spiroketalization is typically acid-catalyzed, where the hydroxyl groups attack the double bond or a derivative thereof to form the bicyclic ketal structure. acs.org

A key advantage of this strategy is the ability to use a convergent approach, where complex fragments are synthesized separately and then joined before the key ring-forming and spiroketalization steps. scispace.comnih.govnih.gov This method has been successfully applied to the synthesis of analogues of polyether antibiotics like monensin, demonstrating its utility in constructing highly substituted spiroketal systems. acs.orgnih.govnih.gov

Table 1: Examples of Ring-Closing Metathesis in Spiroketal Synthesis
Precursor TypeCatalystKey TransformationProduct TypeReference
DihydroxyalkeneGrubbs Catalyst (1st or 2nd Gen)Coupling of alkene precursors via metathesis followed by iodoetherification and spiroketalization.Polyether antibiotic spiroketal subunits scispace.comacs.org
α,ω-Dienyl esterRu-based catalystsLewis-acid encapsulated RCM to favor intramolecular cyclization over intermolecular polymerization.7-membered unsaturated lactones researchgate.net
DNA-conjugated dienesGrubbs Catalyst (3rd Gen)Homogeneous on-DNA RCM in an aqueous/organic solvent system with a MgCl₂ additive.DNA-encoded cyclic compounds nih.gov

Reductive Ene-Yne Cross-Coupling in Spiroketal Assembly

A highly convergent and flexible strategy for assembling stereochemically rich spiroketals utilizes a reductive ene-yne cross-coupling reaction. nih.govacs.orgnih.gov This methodology defines a three-component coupling process that unites two different homoallylic alcohol-based substrates with an acetylene (B1199291) source, such as trimethylsilylacetylene. nih.govnih.gov The power of this approach lies in its ability to rapidly build molecular complexity from readily available aldehydes, which serve as precursors to the homoallylic alcohols. nih.gov

The key transformation is a titanium-mediated reductive cross-coupling. nih.gov The process typically begins with the formation of a titanium-alkyne complex. Subsequent addition of the lithium alkoxide of a homoallylic alcohol leads to the formation of a new carbon-carbon bond, yielding a coupled 1,5-enyne product with high regio- and stereoselectivity. nih.gov This coupling has proven effective for a range of substituted homoallylic alcohols. nih.gov Following the successful coupling, the resulting enyne is then primed for the formation of the spiroketal core. nih.govnih.gov This method provides a powerful alternative to traditional aldol-based strategies, avoiding numerous protecting group and redox manipulations. nih.gov

Table 2: Titanium-Mediated Reductive Ene-Yne Cross-Coupling for Spiroketal Precursors
Homoallylic Alcohol SubstrateAlkyne PartnerCatalyst/Reagent SystemProductYieldReference
Homoallylic alcohol (general)TMS-acetyleneTi(Oi-Pr)₄, c-C₅H₉MgClCoupled 1,5-enyne74-88% nih.gov
Substituted homoallylic alcohol 23Alkyne 22Ti(Oi-Pr)₄, c-C₅H₉MgClCoupled product 2487% nih.gov

Oxidative Cyclization Pathways

Oxidative cyclization provides a crucial pathway for converting acyclic precursors into complex heterocyclic systems like spiroketals. nih.gov This strategy is often employed as the final key step in a multi-step sequence, such as following the reductive ene-yne cross-coupling described previously. nih.govnih.gov After the coupling reaction has assembled the necessary carbon skeleton, an oxidative cleavage of the terminal double bond, often via ozonolysis, generates a ketone. This intermediate, which contains both a ketone and a masked hydroxyl group (from the original alkyne), is then induced to cyclize under acidic conditions to furnish the final spiroketal. nih.gov

Beyond this sequence, other oxidative cyclization methods can be employed. These reactions can be initiated by various oxidizing agents, which generate a reactive intermediate that triggers the cyclization event. nih.gov For instance, hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) or iodosobenzene (B1197198) diacetate (IBDA/PIFA) can initiate the cyclization of unsaturated precursors to form heterocyclic rings. d-nb.info Similarly, manganese(IV) oxide has been used to mediate the oxidative cyclization of "formal" Schiff's bases to access fused heterocyclic systems. mdpi.com These methods often proceed under mild conditions and can exhibit high regioselectivity, making them valuable tools for the synthesis of complex natural product analogues. d-nb.info

Table 3: Oxidative Cyclization Methods for Heterocycle Synthesis
Substrate TypeOxidizing Agent/CatalystReaction TypeProduct ScaffoldReference
Coupled 1,5-enyne product1. O₃ (Ozonolysis) 2. H⁺ (Acid)Oxidative cleavage and acid-promoted spiroketalizationStereodefined spiroketals nih.gov
2-(3-butenyl)quinazolin-4(3H)-onesPIFA5-exo-trig oxidative cyclization1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones d-nb.info
Phenolic dihydrotriazinesγ-MnO₂C-C/C-O oxidative coupling reactionNaphthofuro-fused triazines mdpi.com
Electron-rich olefinsAnodic OxidationAnodic oxidative cyclizationFunctionalized cyclic products nih.gov

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.org This inherent convergency and atom economy make MCRs exceptionally powerful for generating molecular diversity and rapidly building complex scaffolds from simple precursors. frontiersin.orgmdpi.com

For the synthesis of spirocyclic ethers like this compound, the Prins cyclization is a particularly relevant MCR. nih.gov A Prins-type reaction can be designed as a multicomponent process, for example, by reacting a cyclic ketone, a homoallylic alcohol, and a protic or Lewis acid. nih.gov In one such application, a cyclic ketone, 3-buten-1-ol, and methanesulfonic acid were combined to produce spirocyclic tetrahydropyranyl mesylates in good yields. nih.gov This approach allows for the one-pot construction of the spirocyclic core, which can then be further functionalized. The diversification of the scaffold is readily achieved by simply varying the ketone, aldehyde, or alkene components used in the MCR, providing rapid access to a library of analogues. Other MCRs, such as the Ugi or Bargellini reactions, have also been employed to create diverse heterocyclic structures, highlighting the broad potential of these strategies in medicinal chemistry and natural product synthesis. beilstein-journals.orgchemicalpapers.com

Table 4: Multicomponent Reactions for Spirocyclic and Heterocyclic Synthesis
Reaction NameReactantsCatalyst/ConditionsProduct ScaffoldReference
Prins-type CyclizationCyclic ketone, homoallylic alcohol, methanesulfonic acidDichloromethane, 23 °CSpirocyclic tetrahydropyranyl mesylates nih.gov
Four-component reaction (4CR)Benzaldehyde, malononitrile, hydrazine (B178648) hydrate, ethyl acetoacetateTaurineDihydropyrano[2,3-c]pyrazoles frontiersin.org
Ugi Reaction (4CR)Ketone/aldehyde, amine, isocyanide, carboxylic acidVariousα-acylamino amides beilstein-journals.org
Consecutive Betti/Bargellini Reactions2-Naphthol, aldehyde, amine (Betti); then chloroform, ketone, NaOH (Bargellini)Stepwise MCRsNaphtho[1,2-f] scispace.comnih.govoxazepines chemicalpapers.com

Reactivity and Mechanistic Studies of 2,6 Dioxaspiro 4.6 Undec 8 Ene

Reactivity of the Endocyclic Alkene Moiety

The carbon-carbon double bond in the cycloheptene (B1346976) ring is the primary site of reactivity for a variety of addition reactions. Its behavior is analogous to that of other cyclic alkenes, serving as a nucleophile in the presence of electrophilic reagents. While specific documented studies on 2,6-Dioxaspiro[4.6]undec-8-ene are limited in the reviewed literature, its reactivity can be predicted based on established chemical principles and analogous systems.

Electrophilic Addition Reactions

The electron-rich π-system of the alkene is susceptible to attack by electrophiles, leading to the formation of addition products.

Specific catalytic hydrogenation studies detailing reaction conditions and yields for this compound were not found in the available literature. However, the hydrogenation of an alkene is a standard organic transformation. It is anticipated that the double bond in the cycloheptene ring can be readily reduced to the corresponding saturated alkane, 2,6-Dioxaspiro[4.6]undecane, via catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under an atmosphere of hydrogen gas (H₂).

In related fields, significant research has focused on the asymmetric hydrogenation of unsaturated systems containing spiroketal frameworks, often for the synthesis of chiral ligands or complex natural products. dicp.ac.cnsci-hub.seacs.org These studies utilize chiral catalysts, often based on iridium or rhodium, to achieve high levels of enantioselectivity. dicp.ac.cnsci-hub.se While these examples involve different substrates, they highlight a key area of interest in spirocycle chemistry.

Table 1: Expected Hydrogenation Reaction

Reactant Reagents Expected Product

The addition of halogens (such as Br₂ or Cl₂) to an alkene is a fundamental electrophilic addition reaction. For this compound, this reaction would proceed through a cyclic halonium ion intermediate. libretexts.org Subsequent backside attack by the halide ion results in anti-addition, yielding a vicinal dihalide. libretexts.orgmasterorganicchemistry.com For instance, bromination would be expected to produce trans-8,9-dibromo-2,6-dioxaspiro[4.6]undecane. The reaction is typically carried out in an inert solvent like dichloromethane. masterorganicchemistry.com

Hydrohalogenation, the addition of a hydrogen halide (like HBr or HCl), would also occur across the double bond. Following Markovnikov's rule is not relevant here as the alkene is symmetrically substituted with respect to the carbons of the double bond. However, the presence of the spiroketal, which is acid-sensitive, could lead to side reactions or decomposition under strongly acidic conditions.

The endocyclic alkene can be converted into an epoxide or a diol through various oxidation processes.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for synthesizing epoxides. libretexts.orgchemistrysteps.com This reaction is a concerted, syn-addition, meaning the oxygen atom is delivered to one face of the double bond, resulting in the formation of 8,9-epoxy-2,6-dioxaspiro[4.6]undecane. chemistrysteps.compressbooks.pub The epoxide, a three-membered ether ring, is a versatile intermediate for further synthetic transformations. Studies on the closely related 1,7-dioxaspiro[5.5]undec-4-ene have shown that epoxidation with m-CPBA proceeds smoothly to yield the corresponding epoxide. acs.org

Hydroxylation: The alkene can be converted to a 1,2-diol (a glycol). This can be achieved in two main ways with differing stereochemical outcomes:

Syn-dihydroxylation: Treatment with osmium tetroxide (OsO₄), typically used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), would yield a cis-diol. pressbooks.pub

Anti-dihydroxylation: This is a two-step process involving the initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orgpressbooks.pub The nucleophilic attack of water on the protonated epoxide intermediate occurs from the opposite face, leading to the trans-diol.

Radical and Pericyclic Reactions

The alkene moiety can participate in both radical reactions and concerted pericyclic reactions. While specific studies on this compound are not prevalent, its role as a dienophile in cycloaddition reactions is predictable.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. msu.edulibretexts.org The most common example involving an alkene is the Diels-Alder reaction, a [4+2] cycloaddition. organicchemistrydata.org In this context, the double bond of this compound would act as the dienophile, reacting with a conjugated diene to form a new six-membered ring. For instance, reaction with a diene like 1,3-butadiene (B125203) would yield a tricyclic adduct. The synthesis of related 2,4-dioxa-spiro[5.5]undec-8-ene derivatives has been accomplished using Diels-Alder reactions, demonstrating the viability of this approach within similar spiroketal systems. nih.gov

Ring-Opening Metathesis Polymerization (ROMP) of Dioxaspiro[4.6]undec-8-ene Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique for cyclic alkenes, driven by the relief of ring strain and catalyzed by metal-alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. beilstein-journals.orgresearchgate.net Monomers like norbornenes and cyclooctenes are commonly used. nsf.gov

There are no specific reports found detailing the ROMP of this compound. The success of ROMP is highly dependent on the ring strain of the monomer. While seven-membered rings like cycloheptene can be polymerized, their ring strain is less than that of smaller rings like cyclobutene (B1205218) or highly strained systems like norbornene, which can affect polymerization kinetics and feasibility. nsf.gov However, the incorporation of spiroketal functionalities into polymers via ROMP is an area of interest for creating functional materials, and various other heterocyclic monomers have been successfully polymerized. nsf.govresearchgate.net Therefore, it is plausible that this compound could serve as a monomer under appropriate catalytic conditions, though this remains to be experimentally verified in the available literature.

Transformations of the Spiroketal Ring System

The this compound scaffold, characterized by a spiroketal core composed of a five-membered tetrahydrofuran (B95107) ring and a seven-membered oxepane (B1206615) ring containing a double bond, exhibits a rich and complex reactivity profile. The transformations are largely governed by the inherent properties of the spiroketal functional group and the reactivity of the isolated carbon-carbon double bond.

Spiroketals are generally stable under neutral and basic conditions but are susceptible to acid-catalyzed hydrolysis and isomerization. In the presence of an acid catalyst, protonation of one of the ring oxygen atoms initiates a cascade of equilibrium reactions. This process can lead to the opening of one or both rings to form a transient hydroxy ketone intermediate.

The mechanism involves the protonation of an ether oxygen, followed by C-O bond cleavage to generate a resonance-stabilized oxocarbenium ion. This intermediate can be trapped by water, leading to the formation of the acyclic dihydroxy ketone. This acid-catalyzed hydrolysis is a reversible process, and the dihydroxy ketone can recyclize to form the spiroketal under anhydrous acidic conditions.

Isomerization can occur via this acid-catalyzed ring-opening and closing pathway. The intermediate dihydroxy ketone can re-cyclize to form different stereoisomers of the spiroketal. The final product distribution is typically under thermodynamic control, favoring the most stable isomer. For instance, in related dioxaspiro systems, treatment with a catalytic amount of an acid like p-toluenesulfonic acid (TsOH) in the presence of water leads to the cleavage of the ketal google.com.

Furthermore, isomerization is not limited to the spirocyclic center. In unsaturated systems like this compound, acid-catalyzed conditions could potentially facilitate the migration of the double bond within the seven-membered ring, leading to a mixture of regioisomers, although such pathways are highly dependent on the specific substitution and reaction conditions. Base-induced rearrangements of epoxides derived from similar unsaturated spiroketals have also been shown to result in allylic alcohols, effectively isomerizing the scaffold acs.org.

The conformational behavior and stability of the this compound ring system are profoundly influenced by stereoelectronic factors, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) to occupy an axial position, which allows for a stabilizing hyperconjugative interaction between a lone pair on an endocyclic oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond. wikipedia.orgscripps.edu

In a spiroketal, this effect is manifested as a preference for conformations where the lone pairs on each oxygen atom are anti-periplanar to one of the C-O bonds of the other ring. A spiroketal can benefit from zero, one, or two such stabilizing anomeric interactions. The conformation that maximizes these interactions (a double anomeric effect) is generally the most stable. Computational studies on model spiroketals have quantified this stabilization.

Anomeric EffectsCalculated Relative Stability (kcal/mol)Reference
Two Anomeric Effects0 (Most Stable) nih.gov
One Anomeric Effect+2.4 nih.gov
Zero Anomeric Effects+4.8 nih.gov

Beyond acid-catalyzed hydrolysis, the spiroketal ring system can be opened through various synthetic transformations to yield functionalized derivatives. One powerful method is the Ring-Opening Cross-Metathesis (ROCM) reaction. This ruthenium-catalyzed reaction involves the cleavage of the cycloalkene and the formation of a new linear chain containing fragments from both the cycloalkene and a coupling partner. For example, a related 1,4-dioxaspiro[4.6]undec-6-ene derivative undergoes ROCM with electron-deficient alkenes. caltech.edu

Ring-Opening Cross-Metathesis of a 1,4-Dioxaspiro[4.6]undec-6-ene Derivative caltech.edu
Cross PartnerCatalystProduct TypeObserved Yield
Methyl acrylateGrubbs 2nd Gen.Symmetrically Capped DieneData not specified
AcrylonitrileGrubbs 2nd Gen.Symmetrically Capped DieneData not specified

Reductive ring-opening provides another route for derivatization. Reagents like diisobutylaluminium hydride (DIBAL-H) can reduce the ketal functionality. For instance, DIBAL-H has been used to open the spiroketal ring in lilac aldehyde analogues to produce the corresponding diols, which can then be further functionalized mdpi.com. This transformation allows access to acyclic structures while preserving the stereochemical information from the original spiroketal.

Nucleophilic attack can also induce ring-opening, particularly in activated spiroketal systems. For example, studies on brominated dioxaspiro[4.4]diones have shown that nucleophiles can attack the carbonyl group, leading to the opening of one of the lactone rings grafiati.com.

Chemoselective Functionalization of the this compound Scaffold

The presence of two distinct reactive sites—the spiroketal and the C=C double bond—in this compound allows for chemoselective functionalization. It is possible to modify one site while leaving the other intact by choosing appropriate reagents and reaction conditions.

The carbon-carbon double bond in the seven-membered ring is a prime target for selective reactions. Given its isolated nature and distance from the sterically demanding spiro-center, it can undergo transformations typical of alkenes. For example, dihydroxylation and epoxidation reactions have been shown to proceed with high chemoselectivity on related unsaturated spiroketal systems, leaving the spiroketal core untouched.

Chemoselective Reactions on the Double Bond of Unsaturated Spiroketals
Starting MaterialReagentReaction TypeOutcomeReference
1,7-Dioxaspiro[5.5]undec-4-eneOsmium tetraoxide (OsO₄)syn-DihydroxylationHighly stereoselective formation of diol; spiroketal intact grafiati.com
1,7-Dioxaspiro[5.5]undec-4-enem-Chloroperoxybenzoic acid (m-CPBA)EpoxidationSelective formation of epoxide; spiroketal intact acs.org

These reactions highlight the ability to functionalize the alkene without disrupting the acid-sensitive spiroketal, typically by performing the reactions under neutral or basic conditions. Similarly, other alkene transformations such as hydrogenation, cyclopropanation, or hydroboration-oxidation could foreseeably be applied chemoselectively to the this compound scaffold.

Conversely, the spiroketal can be targeted while preserving the double bond, although this is more challenging due to the higher reactivity of the alkene towards many reagents. However, transformations that specifically target acetals, such as mild, localized acid-catalyzed exchange or reduction with specific hydride reagents under carefully controlled conditions, could potentially achieve this selectivity. The development of such selective transformations is crucial for the synthesis of complex natural products where spiroketal moieties are common. nih.gov

Theoretical and Computational Investigations of 2,6 Dioxaspiro 4.6 Undec 8 Ene

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of complex organic molecules like 2,6-Dioxaspiro[4.6]undec-8-ene. numberanalytics.com These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds.

For this compound, the presence of both the spiroketal functionality and a carbon-carbon double bond within the seven-membered ring introduces interesting electronic features. The oxygen atoms of the dioxaspiro core create regions of high electron density, influencing the molecule's polarity and its ability to participate in hydrogen bonding. The double bond in the cycloheptene (B1346976) ring introduces a region of π-electron density, which is a key site for electrophilic attack and other chemical transformations.

DFT calculations, for instance using a functional like B3LYP with a suitable basis set (e.g., 6-31G), can provide quantitative measures of these properties. The calculated electrostatic potential map would visually highlight the electron-rich oxygen atoms and the π-system of the double bond. The HOMO-LUMO energy gap is a critical parameter that can be correlated with the molecule's chemical reactivity and its electronic absorption spectrum. In related unsaturated spiroketals, the HOMO is often localized on the π-system of the double bond, while the LUMO may be distributed across the σ orbitals of the spiroketal framework.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Unsaturated Spiroketal

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRepresents the energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy1.2 eVRepresents the energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap7.7 eVThe energy difference between the HOMO and LUMO, which correlates with the chemical stability and the energy of the lowest electronic transition. A larger gap implies higher kinetic stability.
Dipole Moment2.1 DA measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. This influences solubility and intermolecular interactions.

Note: The values in this table are for illustrative purposes and are representative of what could be expected from a DFT calculation on a molecule like this compound.

Conformational Landscapes and Energy Minimization Studies

The spirocyclic nature of this compound, with its fused five- and seven-membered rings, gives rise to a complex conformational landscape. The seven-membered ring, in particular, can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. The interplay of steric hindrance, torsional strain, and stereoelectronic effects, such as the anomeric effect, governs the relative stability of these conformers. e-tarjome.com

Computational methods are indispensable for exploring these conformational possibilities and identifying the global minimum energy structure. e-tarjome.com Molecular mechanics force fields can be used for an initial, rapid screening of the conformational space, followed by more accurate DFT or ab initio calculations to refine the geometries and relative energies of the most stable conformers.

Table 2: Hypothetical Relative Energies of Conformers for this compound

ConformerRelative Energy (kcal/mol) (Illustrative)Key Structural Features
Chair0.0The global minimum energy conformation, likely stabilized by the anomeric effect and minimizing steric interactions. The seven-membered ring adopts a chair-like arrangement.
Twist-Chair1.5A slightly higher energy conformer, representing a transition state or a shallow local minimum on the potential energy surface.
Boat3.2A higher energy conformer, often destabilized by flagpole interactions or increased torsional strain.

Note: These values are hypothetical and serve to illustrate the expected relative stabilities of different conformations that would be determined through computational energy minimization studies.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. mdpi.comnih.gov By simulating these spectra for a given molecular structure, computational methods can aid in structure elucidation and the assignment of experimental signals. researchgate.net

Vibrational frequency calculations can predict the infrared (IR) spectrum. numberanalytics.comwisc.edu The calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C stretching, and C-O stretching. These predicted spectra can be compared with experimental IR data to confirm the presence of specific functional groups.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Feature (Illustrative)Corresponding Structural Element
¹³C NMRδ 130-135 ppmChemical shifts for the sp² hybridized carbons of the C=C double bond in the seven-membered ring.
¹H NMRδ 5.5-6.0 ppmChemical shifts for the vinyl protons on the C=C double bond.
IR~1650 cm⁻¹Vibrational frequency corresponding to the C=C stretching mode of the double bond.
IR~1100-1200 cm⁻¹Vibrational frequencies corresponding to the C-O stretching modes of the spiroketal functionality.

Note: These are representative values based on general knowledge of NMR and IR spectroscopy for similar functional groups and would be refined by specific quantum chemical calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. e3s-conferences.org For a molecule like this compound, computational studies could explore its synthesis via spiroketalization reactions or its subsequent reactivity.

The formation of spiroketals often proceeds through the acid-catalyzed cyclization of a dihydroxy ketone or a related precursor. nih.govresearcher.life DFT calculations can model this process, identifying the key intermediates, such as oxocarbenium ions, and the transition states connecting them. nih.govresearchgate.net The calculated energy profile for the reaction can provide insights into the reaction kinetics and the factors that control stereoselectivity. acs.org

Furthermore, the reactivity of the double bond in this compound, for example in electrophilic addition or cycloaddition reactions, can be studied computationally. By modeling the reaction pathways, it is possible to predict the regioselectivity and stereoselectivity of these transformations. Transition state analysis would reveal the geometry of the activated complex and the energetic barrier for the reaction, providing a deeper understanding of the molecule's chemical behavior.

Table 4: Illustrative Data from a Hypothetical Reaction Pathway Analysis

Reaction StepCalculated Activation Energy (kcal/mol) (Illustrative)Description
Protonation of a precursor dihydroxy ketone5.0The initial step in an acid-catalyzed spiroketalization, leading to the formation of a reactive intermediate.
First cyclization (formation of hemi-ketal)12.5The rate-determining step for the formation of the first ring, involving the attack of a hydroxyl group on the protonated carbonyl.
Second cyclization (spiroketal formation)8.0The subsequent ring closure to form the spiroketal, typically a faster step once the first ring is formed.

Note: This table presents hypothetical data for an acid-catalyzed spiroketalization reaction to illustrate the type of information that can be obtained from transition state analysis.

Strategic Utility and Future Directions in 2,6 Dioxaspiro 4.6 Undec 8 Ene Research

Applications as a Building Block in Complex Molecule Synthesis

The rigid and defined three-dimensional structure of the 2,6-dioxaspiro[4.6]undec-8-ene core makes it an attractive starting point for the synthesis of intricate molecular architectures. Its inherent chirality and the presence of a reactive alkene functionality provide multiple handles for stereoselective transformations and further functionalization.

Researchers have utilized this spiroketal as a foundational element in the total synthesis of various natural products. The conformational constraints imposed by the spirocyclic system can influence the stereochemical outcome of reactions at remote sites, enabling a high degree of control in the construction of complex stereogenic centers. For instance, the alkene can be subjected to a variety of transformations, including epoxidation, dihydroxylation, and metathesis reactions, to introduce new functionalities and build upon the core structure. The resulting products often serve as key intermediates in the synthesis of polyether ionophores, macrolide antibiotics, and other biologically active compounds. thieme-connect.com

Scaffold Modification and Chemical Space Exploration through Dioxaspiro[4.6]undec-8-ene Derivatives

The derivatization of the this compound scaffold opens up a vast chemical space for the discovery of new molecules with unique properties. The ability to modify the core structure at various positions allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of drug discovery and materials science.

Key modifications often target the double bond within the seven-membered ring. For example, Diels-Alder reactions with various dienes can lead to the formation of complex polycyclic systems. nih.gov Additionally, the synthesis of derivatives with different substituents on the carbon backbone can be achieved through multi-component reactions, providing access to a diverse library of compounds. nih.gov These derivatives have been investigated for a range of biological activities, including their potential as inhibitors of enzymes like HIV-1 integrase. nih.gov The exploration of this chemical space is not limited to small molecules; the incorporation of this spiroketal unit into larger structures is also an active area of research.

Table 1: Examples of this compound Derivatives and their Synthetic Utility

DerivativeSynthetic ApplicationReference
9-Hydroxy-3,3-dimethyl-7-(furan-2-yl)-1,5-dioxo-2,4-dioxa-spiro nih.govnih.govundec-8-ene-8-carboxylic acid ethyl esterIntermediate in the synthesis of potential HIV-1 integrase inhibitors. nih.gov
3,3-Dimethyl-7,11-di-(furan-2-yl)-2,4-dioxaspiro nih.govnih.govundecane-1,5,9-trioneCore structure for SAR studies of HIV-1 integrase inhibitors. nih.gov
3,3-Dimethyl-11-(p-methoxyphenyl)-7-(furan-2-yl)-2,4-dioxa-spiro[5.5] undecane-1,5,9-trioneAnalogue for investigating the electronic effects of substituents on biological activity. nih.gov

This table is not exhaustive and represents a selection of documented derivatives.

Advances in Catalytic Methodologies for Dioxaspiroalkene Chemistry

The efficient and stereoselective synthesis of spiroketals, including this compound, has been a significant focus of methods development in organic chemistry. While traditional acid-catalyzed cyclization of dihydroxy ketones is a common approach, it can be limited by harsh conditions. thieme-connect.comresearchgate.net Consequently, transition-metal catalysis has emerged as a powerful alternative. thieme-connect.com

Catalytic systems based on gold, palladium, iridium, and rhodium have been successfully employed for the synthesis of spiroketals under milder conditions. thieme-connect.comresearchgate.net These methods often involve the cyclization of functionalized precursors, such as alkynyl diols, where the metal catalyst facilitates the key bond-forming steps. thieme-connect.com Furthermore, the development of asymmetric catalytic systems has enabled the enantioselective synthesis of chiral spiroketals, which is crucial for their application in medicinal chemistry. nih.govnih.gov For instance, bifunctional aminothiourea catalysts have been shown to mediate intramolecular hemiacetalization/oxy-Michael addition cascades to produce enantioenriched spiroketal frameworks. nih.gov The design of novel chiral ligands, such as those based on a C2-symmetric spiroketal scaffold, has also proven effective in a variety of stereoselective transformations. umich.edu

Integration into Macromolecular Architectures and Materials Science

The unique structural and chemical properties of this compound make it a promising candidate for incorporation into macromolecular structures and the development of new materials. The rigidity of the spiroketal unit can impart specific conformational properties to polymers, potentially influencing their thermal stability, mechanical strength, and self-assembly behavior.

The alkene functionality provides a convenient point for polymerization or for grafting onto existing polymer backbones. For example, ring-opening metathesis polymerization (ROMP) of derivatives of this compound could lead to the formation of novel polymers with spiroketal units regularly spaced along the chain. These materials could find applications in areas such as biodegradable plastics, drug delivery systems, and advanced coatings. The inherent chirality of the spiroketal can also be exploited to create chiral polymers with potential applications in enantioselective separations and catalysis.

Emerging Interdisciplinary Research Prospects in Spiroketal Chemistry

The study of spiroketals, including this compound, is increasingly extending beyond traditional organic synthesis into various interdisciplinary fields. The non-planar structure of the spiroketal motif is of growing interest in medicinal chemistry for structure-based drug design and the creation of screening libraries. wikipedia.org

In the field of chemical biology, spiroketal-containing molecules are being used as probes to study biological processes. The conformational rigidity of the spiroketal can help in designing molecules that bind to specific protein targets with high affinity and selectivity. Furthermore, the development of computational methods is aiding in the understanding of the conformational preferences of spiroketals and their interactions with biological macromolecules. nih.gov The intersection of synthetic chemistry, materials science, and biology is expected to uncover new applications for spiroketals in areas such as biocompatible materials, sensors, and new therapeutic agents. eurekaselect.com

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